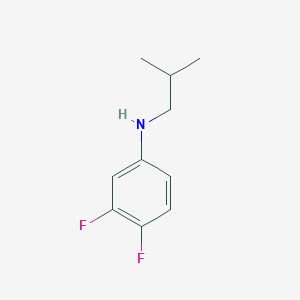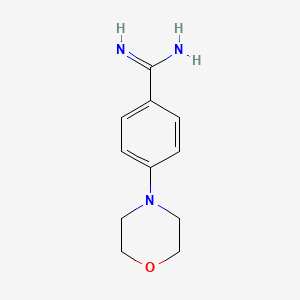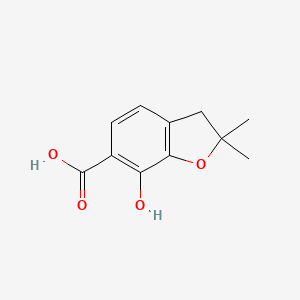
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
Overview
Description
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is a complex organic compound belonging to the benzofuran family. Benzofurans are characterized by their fused benzene and furan rings, which confer unique chemical properties and biological activities
Mechanism of Action
Target of Action
Benzofuran derivatives are known to interact with various biological targets due to their versatile structure. They have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
The exact mode of action can vary depending on the specific benzofuran derivative and its biological target. Some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways. For instance, some benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
The molecular and cellular effects of benzofuran derivatives can vary depending on their specific targets and mode of action. For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their function and contributing to its therapeutic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . Furthermore, it affects gene expression by regulating the transcription of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound has been shown to inhibit enzyme activity by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under various conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as anti-tumor and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism affects the compound’s bioavailability and activity, influencing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis . Additionally, it can be found in the nucleus, where it regulates gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functional group modifications, such as hydroxylation and carboxylation, are performed to introduce the hydroxyl and carboxylic acid groups at the desired positions on the benzofuran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In chemistry, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown promising biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These properties make it a potential candidate for the development of new therapeutic agents and natural drug leads.
Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases, such as cancer, bacterial infections, and inflammatory disorders. Its ability to modulate biological pathways and target specific molecular receptors makes it a valuable tool in drug discovery and development.
Industry: In industry, this compound is used as a building block for the synthesis of advanced materials and chemical products. Its unique properties and reactivity make it suitable for applications in polymer chemistry, agrochemicals, and other industrial processes.
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid
3,7-Benzofurandiol
2,2-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
Uniqueness: 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid stands out due to its specific structural features, such as the presence of the hydroxyl group at the 7-position and the dimethyl group at the 2-position. These modifications enhance its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-6-3-4-7(10(13)14)8(12)9(6)15-11/h3-4,12H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCBKUXTTVIVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=C(C=C2)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1437577.png)
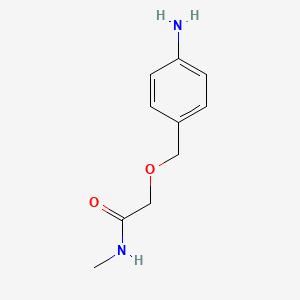
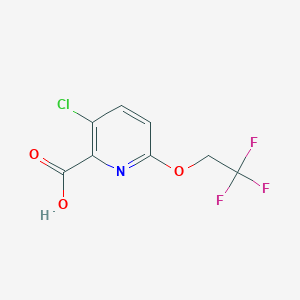
![5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1437580.png)
![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
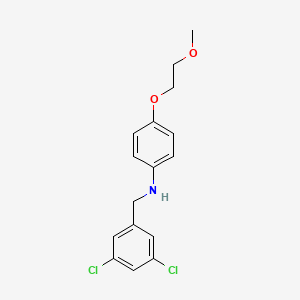
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1437584.png)
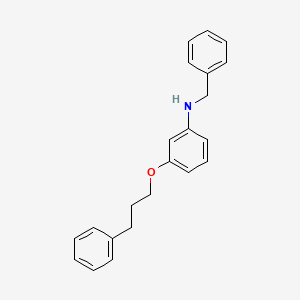
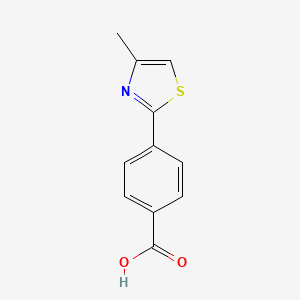
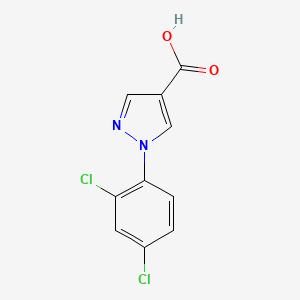
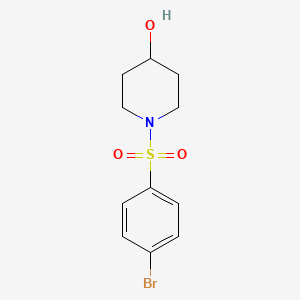
![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)
